molecular formula C9H11NO4 B3362056 ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate CAS No. 95215-70-6

ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate

Cat. No.: B3362056
CAS No.: 95215-70-6
M. Wt: 197.19 g/mol
InChI Key: XSSKVHCYVBXLKS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate is an organic compound belonging to the pyridine family It is characterized by a pyridinone ring structure with a hydroxy group at the 3-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate typically involves the condensation of ethyl acetoacetate with 3-hydroxy-2-pyridone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-oxo-2-pyridone derivatives.

    Reduction: Formation of 3-hydroxy-2-pyridone derivatives.

    Substitution: Formation of various substituted pyridone derivatives.

Scientific Research Applications

Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the pyridinone ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-pyridone: Lacks the ethyl ester group but shares the pyridinone core structure.

    Ethyl 2-(3-oxo-2-pyridyl)acetate: Similar structure but with a ketone group instead of a hydroxy group.

    2-Ethyl-3-hydroxy-4-pyridone: Similar structure with variations in the position of the ethyl and hydroxy groups.

Uniqueness

Ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate is unique due to the presence of both the hydroxy and ethyl ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthesis and potential therapeutic uses.

Properties

IUPAC Name

ethyl 2-(3-hydroxy-2-oxopyridin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-2-14-8(12)6-10-5-3-4-7(11)9(10)13/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSKVHCYVBXLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=C(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,3-Dihydroxypyridine (5 g) is suspended in ethylbromoacetate (20 ml) and the mixture heated in a sealed tube for 24 hours at 140° C. The tube is then cooled in solid CO2 and opened. The contents are subjected to rotary evaporation at 50° C. to yield a yellow solid. Recrystallisation of this solid from water yields 1-ethoxycarbonylmethyl-3-hydroxypyrid-2-one as white crystals (5.4 g), m.p. 141°-151° C.; νmax (nujol) 1645, 1720 cm-1 ; δ(d6DMSO), 1.0 (t, 3H), 4.0 (q, 2H), 4.55 (s, 2H), 5.95 (t, 1H), 6.6(d, 1H), 7.05 (d, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate
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ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate
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ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate
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ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate
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ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate
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ethyl 2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetate

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